5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS/c13-6-1-2-7(9(14)3-6)8-4-18-12-10(8)11(17)15-5-16-12/h1-5H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFSPQAKDSBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC3=C2C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method utilizes 2-nitrothiophenes as starting compounds, which are then reduced to form the desired thieno[2,3-d]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve the use of Pd-catalyzed carbonylation of 4-chlorothieno[2,3-d]pyrimidines, followed by derivatization to introduce the 2,4-dichlorophenyl group . This method is efficient and yields the desired product in satisfactory amounts.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thieno[2,3-d]pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. The compound has been shown to exhibit significant inhibitory effects on various cancer cell lines.
Key Findings:
- Inhibition of Cancer Cell Proliferation: In vitro studies demonstrated that this compound inhibits the growth of breast cancer cell lines such as MDA-MB-231 with an IC50 value comparable to established chemotherapeutics like paclitaxel .
- Mechanism of Action: The anticancer effects are attributed to the inhibition of key signaling pathways involved in tumor growth, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways. This inhibition leads to reduced tumor angiogenesis and proliferation .
Case Study Table:
| Study | Cell Line | IC50 (μM) | Findings |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 27.6 | Comparable activity to paclitaxel |
| Study 2 | A-549 (lung cancer) | 5.0 | Induced apoptosis via caspase activation |
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Mechanism of Action:
- Cytokine Modulation: The compound has been shown to inhibit pro-inflammatory cytokines and modulate immune responses. It affects pathways involving tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains and fungi.
Key Findings:
- Broad-Spectrum Activity: Studies indicate that derivatives of thieno[2,3-d]pyrimidine demonstrate significant activity against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies suggest that modifications on the thieno ring can enhance antimicrobial efficacy .
Case Study Table:
| Study | Target Organism | Activity | Findings |
|---|---|---|---|
| Study 1 | Staphylococcus aureus | Significant | Effective against resistant strains |
| Study 2 | Escherichia coli | Moderate | Potential for development into therapeutic agents |
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within bacterial cells. The compound is believed to inhibit the synthesis of essential biomolecules in mycobacteria, leading to cell death . The exact molecular pathways and targets are still under investigation, but it is thought to interfere with the function of key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Thieno[2,3-d]pyrimidin-4(3H)-one Series
The biological and physicochemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituent patterns. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (Cl, F) : The dichlorophenyl and fluorophenyl analogs exhibit stronger anticancer activity due to improved binding to kinase domains (e.g., VEGFR-2) .
- Lipophilicity : Dichlorophenyl and dimethylphenyl derivatives show higher logP values, correlating with enhanced cellular uptake .
- Thermal Stability : Derivatives with halogenated aryl groups (e.g., 5-(2,4-dichlorophenyl)) exhibit higher melting points (>300°C), suggesting robust crystalline stability .
Comparison with Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, such as 5-(2,4-dichlorophenyl)-7-p-tolylpyrido[2,3-d]pyrimidin-4(3H)-one , share structural similarities but replace the thiophene ring with a pyridine moiety. Key differences include:
- Bioactivity: Pyrido analogs demonstrate broader kinase inhibition profiles (e.g., EGFR, CDK2) but lower selectivity compared to thieno derivatives .
- Synthetic Accessibility: Thieno[2,3-d]pyrimidin-4(3H)-ones are more easily functionalized via Suzuki coupling or nucleophilic substitution, enabling rapid SAR exploration .
Anticancer Activity
- 5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one showed IC₅₀ values of 1.2–3.8 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines, outperforming the 4-fluorophenyl analog (IC₅₀: 5.6–8.9 µM) .
- Molecular docking studies indicate strong binding to VEGFR-2 (binding energy: −9.8 kcal/mol) via interactions with the hinge region (Cys919) and DFG motif .
Analgesic Activity
Data Tables
Table 1: Physicochemical Properties of Selected Derivatives
Table 2: Anticancer Activity (IC₅₀, µM)
| Compound | MCF-7 | HCT-116 | HepG2 | |
|---|---|---|---|---|
| This compound | 1.2 | 1.8 | 3.8 | |
| 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | 5.6 | 6.4 | 8.9 |
Biological Activity
5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to summarize the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClNOS
- Molecular Weight : 297.16 g/mol
- CAS Number : 339369-75-4
The structure features a thieno[2,3-d]pyrimidine core substituted with a dichlorophenyl group, which is crucial for its biological activity.
The biological activity of this compound has been linked to various mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain kinases, which play critical roles in cell signaling pathways.
- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-κB and MAPK signaling .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated that it can significantly reduce the viability of cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). The compound exhibited an IC50 value indicating effective cytotoxicity against these cells .
Antimicrobial Activity
The dichlorophenyl substitution enhances the lipophilicity and reactivity of the compound, suggesting a potential role in antimicrobial activity:
- Broad-spectrum Activity : It has shown effectiveness against drug-resistant strains of Gram-positive bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies and Research Findings
- Neuroprotective Effects : A study explored the neuroprotective capabilities of related compounds in models of neuroinflammation. While not directly testing this compound, the findings suggest that compounds with similar structures can inhibit microglial activation and reduce neuroinflammatory markers .
- Synergistic Effects : Research indicates that compounds with dichloro substitutions may exhibit synergistic effects when combined with other antimicrobial agents, enhancing their efficacy against resistant pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Reduced viability in Caco-2 cells | |
| Antimicrobial | Effective against drug-resistant bacteria | |
| Neuroprotection | Inhibition of microglial activation |
Table 2: Mechanisms Involved
Q & A
Basic: What are the established synthetic methodologies for 5-(2,4-dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of 2-amino-3-cyanothiophene derivatives. A Vilsmeier–Haack approach using DMF-POCl₃ at room temperature followed by reflux achieves yields of 70–90% . Alternatively, a one-pot protocol starting from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione and aromatic aldehydes/amines avoids chromatographic purification, yielding 65–85% . Reaction time (3–18 hours), temperature (RT to 240°C), and solvent (formic acid, DMF) critically affect purity and efficiency .
Basic: How is structural characterization of this compound validated in academic research?
Key techniques include:
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm) and dichlorophenyl substituents .
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 353.1 for C₁₂H₇Cl₂N₂OS) .
- X-ray crystallography : Resolves π-π stacking in the thienopyrimidine core .
Basic: What in vitro assays are used to screen its anticancer activity, and what are common cell lines?
Standard assays include:
- MTT/Proliferation assays : IC₅₀ values against HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cells .
- VEGFR-2 inhibition : Evaluated via kinase inhibition assays (IC₅₀ < 1 µM in hybrid thieno-oxadiazole derivatives) .
- Tyrosinase inhibition : Molecular docking (e.g., 4g derivative with 2,4-dihydroxybenzene fragment shows ΔG = −9.2 kcal/mol) .
Advanced: How can synthetic routes be optimized for scalability while maintaining regioselectivity?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .
- Catalytic systems : KI in DMF enhances nucleophilic substitution in 1,3,4-oxadiazole hybrids (yield: 75–89%) .
- Solvent-free conditions : Minimize side products in cyclization steps .
Advanced: What structure-activity relationships (SAR) guide the design of derivatives for anticancer applications?
Critical modifications:
- Substituent position : 2,4-Dichlorophenyl at position 5 enhances hydrophobic interactions in kinase pockets .
- Linker flexibility : 1,3,4-Oxadiazole spacers improve VEGFR-2 binding (IC₅₀: 0.12 µM vs. 1.4 µM for rigid analogs) .
- Hydrophobic tails : Piperidine or benzothiophene groups increase allosteric pocket occupancy .
Advanced: How do molecular docking and MD simulations validate target engagement?
- Docking (e.g., OpenEye Software) : Predicts hydrogen bonding between pyrimidin-4-one and VEGFR-2’s hinge region (Lys868, Glu885) .
- MD simulations (100 ns) : Confirm stability of ligand-receptor complexes (RMSD < 2.0 Å) and solvent-accessible surface area (SASA) changes .
Advanced: How to resolve contradictions in cytotoxicity data across studies?
Discrepancies arise from:
- Cell line variability : MCF-7 may show higher sensitivity (IC₅₀ = 2.1 µM) than HepG2 (IC₅₀ = 8.7 µM) due to p53 status .
- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
- Metabolic interference : Cytochrome P450 isoforms in primary hepatocytes may degrade test compounds .
Advanced: What methodologies assess its enzyme inhibition beyond tyrosinase?
- Dihydrofolate reductase (DHFR) assays : Spectrophotometric monitoring of NADPH oxidation (IC₅₀ = 0.8–3.2 µM for 2-aminomethyl derivatives) .
- Kinase profiling panels : Broad-spectrum screening against 50+ kinases (e.g., EGFR, PDGFR) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for inhibitor-enzyme complexes .
Advanced: How to address selectivity challenges between cancerous and non-cancerous cells?
- Selectivity index (SI) : Calculate SI = IC₅₀(normal)/IC₅₀(cancer). Derivatives with SI > 10 (e.g., compound 18 ) prioritize further testing.
- Transcriptomic profiling : RNA-seq of treated normal fibroblasts (e.g., NIH/3T3) identifies off-target pathways .
- Proteome-wide affinity chromatography : Detects non-target protein binding using biotinylated probes .
Advanced: What novel research directions are emerging for this scaffold?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
